1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2,6-dimethylphenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,6-dimethylphenylamine with an appropriate aldehyde precursor under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the amine reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the desired aldehyde product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aromatic ring and pyrrole moiety may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N-phenyl-3-pyrrolidine carboxamide
- N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Uniqueness
1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring and the presence of an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13NO |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-10-5-3-6-11(2)13(10)14-8-4-7-12(14)9-15/h3-9H,1-2H3 |
InChI Key |
IXTDGHYGOQZUFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CC=C2C=O |
Origin of Product |
United States |
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